Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

Description

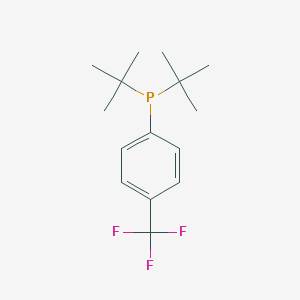

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine (CAS No. 1228182-34-0) is a tertiary phosphine ligand with the molecular formula C₁₅H₂₂F₃P and a molecular weight of 290.3 g/mol . Its structure features a phosphorus atom bonded to two bulky tert-butyl groups and a 4-(trifluoromethyl)phenyl moiety. The tert-butyl groups confer significant steric bulk, enhancing stability and influencing coordination geometry in metal complexes. The electron-withdrawing trifluoromethyl (-CF₃) group modulates electronic properties, affecting reactivity and ligand–metal interactions. This compound is widely used in catalysis, medicinal chemistry, and materials science due to its unique steric and electronic profile .

Properties

IUPAC Name |

ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22F3P/c1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWCCADVRXVLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628947 | |

| Record name | Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-34-0 | |

| Record name | Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 4-(Trifluoromethyl)phenylchlorophosphine with tert-Butylmagnesium Chloride

The synthesis begins with the preparation of 4-(trifluoromethyl)phenylchlorophosphine, which is subsequently treated with tert-butylmagnesium chloride in THF at –70°C. The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The Grignard reagent coordinates to the electrophilic phosphorus atom, displacing chloride.

-

Protonolysis : Quenching with a proton source (e.g., ammonium chloride) yields the final phosphine.

Typical Procedure :

-

Charge a flame-dried reactor with 4-(trifluoromethyl)phenylchlorophosphine (1.0 equiv) and THF.

-

Cool to –70°C and add tert-butylmagnesium chloride (2.2 equiv) dropwise.

-

Warm gradually to room temperature and stir for 12–24 hours.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography (hexanes/ethyl acetate).

Yield : 60–75% (dependent on purity of starting materials and exclusion of moisture).

Industrial Production and Scalability

Industrial synthesis prioritizes cost efficiency and safety. Key modifications to laboratory methods include:

Continuous-Flow Reactor Systems

Microreactor technology enhances heat transfer and mixing, reducing side reactions (e.g., phosphine oxide formation). A continuous-flow setup with residence times of 10–15 minutes achieves >90% conversion at 0°C.

Purification Techniques

-

Distillation : Short-path distillation under reduced pressure (0.1–1 mmHg) isolates the product from chlorinated byproducts.

-

Recrystallization : Hexanes at –20°C yield crystalline product with ≥99% purity (verified by ³¹P NMR).

Comparative Analysis of Alternative Methods

Lithium tert-Butylamide Route

Substituting Grignard reagents with lithium tert-butylamide accelerates the reaction but requires cryogenic conditions (–90°C) and specialized equipment, limiting scalability.

Phosphine Borane Complexation

Temporary borane protection (e.g., BH₃·THF) stabilizes the phosphine during synthesis, enabling aqueous workups. Subsequent deprotection with DABCO restores the free phosphine.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Phosphine Oxidation | Rigorous inert atmosphere (glovebox) |

| Byproduct Formation | Excess Grignard reagent (2.5 equiv) |

| Low Volatility | High-vacuum distillation or trituration |

Spectroscopic Characterization

³¹P NMR (CDCl₃) : δ –18.2 ppm (singlet, indicative of P(III) center).

¹H NMR : δ 1.35 (s, 18H, t-Bu), 7.45–7.60 (m, 4H, aromatic).

MS (EI) : m/z 290.3 [M]⁺.

Chemical Reactions Analysis

Oxidation Reactions

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine undergoes oxidation to form phosphine oxides, a common pathway for tertiary phosphines.

Key Findings:

- Reagents and Conditions : Hydrogen peroxide (H₂O₂) or oxygen (O₂) in inert solvents like dichloromethane or tetrahydrofuran at ambient to mild heating (25–60°C) .

- Products : The corresponding phosphine oxide, retaining the trifluoromethyl and tert-butyl groups.

- Mechanism : The lone pair on phosphorus reacts with oxidizing agents, forming a P=O bond.

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂ | 25°C | 85–90 | |

| O₂ (1 atm) | THF | 60°C | 78–82 |

Cross-Coupling Reactions

This phosphine serves as a ligand in palladium- or nickel-catalyzed cross-coupling reactions, enhancing catalytic activity through steric and electronic modulation.

Buchwald-Hartwig Amination

- Role : Stabilizes palladium catalysts, enabling C–N bond formation between aryl halides and amines.

- Conditions : Pd(OAc)₂ (1–5 mol%), KOtBu base, toluene (80–110°C) .

- Scope : Compatible with electron-deficient aryl halides due to the trifluoromethyl group’s electron-withdrawing effect.

Heck Coupling

- Role : Facilitates olefin insertion into aryl halides.

- Conditions : Pd(dba)₂ (2 mol%), NEt₃, DMF (100°C) .

Suzuki-Miyaura Coupling

- Role : Enhances catalyst turnover in aryl boronic acid coupling.

- Conditions : PdCl₂ (1 mol%), Na₂CO₃, dioxane (90°C) .

Table 2: Cross-Coupling Performance Comparison

Substitution Reactions

The phosphorus center participates in nucleophilic substitution, particularly in ligand-exchange reactions.

Key Findings:

- Reagents : Alkyl/aryl halides (e.g., MeI, PhCH₂Br) in THF or Et₂O at low temperatures (−78°C to 0°C) .

- Products : Quaternary phosphonium salts or modified phosphine ligands.

Table 3: Substitution Reaction Examples

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| MeI | THF, −78°C | [P(4-CF₃C₆H₄)(tBu)₂Me]⁺I⁻ | 75 | |

| PhCH₂Br | Et₂O, 0°C | [P(4-CF₃C₆H₄)(tBu)₂CH₂Ph]⁺Br⁻ | 68 |

Example: Phosphine-Catalyzed [3+2] Annulation

- Reaction : Between allenoates and activated alkenes.

- Conditions : 10 mol% phosphine, CH₂Cl₂, 25°C .

- Outcome : Cyclopentene derivatives with >90% enantiomeric excess (ee) achieved using chiral variants.

Comparative Analysis with Similar Phosphines

The trifluoromethyl group imparts distinct electronic effects compared to analogs like tri-tert-butylphosphine or dicyclohexylphenylphosphine:

| Property | Di-tert-butyl(4-CF₃C₆H₄)PH | Tri-tert-butylphosphine | Dicyclohexylphenylphosphine |

|---|---|---|---|

| Electron Withdrawing | High (CF₃) | Low | Moderate |

| Steric Bulk (Tolman Cone Angle) | 170° | 182° | 160° |

| Catalytic Efficiency | Superior in electron-poor systems | Moderate | Limited in polar media |

Stability and Handling

Scientific Research Applications

Synthetic Routes

DTB-TFMP is synthesized through the reaction of chlorophosphines with Grignard reagents, specifically tert-butylmagnesium chloride and 4-(trifluoromethyl)phenylchlorophosphine. This reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of intermediates. Recent advancements have improved the efficiency of this synthesis, particularly through microreactor technology, which enhances conversion rates and yields compared to traditional methods .

Catalysis

DTB-TFMP serves as a ligand in transition metal-catalyzed reactions, significantly enhancing the efficiency and selectivity of catalytic processes. It is particularly effective in:

- Cross-Coupling Reactions : Used in Suzuki-Miyaura, Heck, and Stille couplings, DTB-TFMP forms stable complexes with transition metals, facilitating the formation of biaryl compounds and other coupled products.

| Reaction Type | Metal Catalyst | Notable Products |

|---|---|---|

| Suzuki-Miyaura | Pd | Biaryl compounds |

| Heck | Pd | Aryl alkenes |

| Stille | Pd | Aryl-alkyl compounds |

The compound exhibits potential biological activities, making it valuable in drug discovery and medicinal chemistry:

- Antagonistic Activity : DTB-TFMP derivatives have demonstrated significant antagonistic effects on progesterone receptors (PR), with IC50 values as low as 0.54 μM. The trifluoromethyl substitution enhances binding affinity.

- Cytotoxicity Studies : Evaluations indicate minimal cytotoxic effects on human breast cancer cell lines, suggesting a favorable safety profile for therapeutic applications.

Medicinal Chemistry

DTB-TFMP is instrumental in synthesizing biologically active molecules and pharmaceuticals. Its role as a ligand facilitates the development of new drugs targeting various diseases.

Case Study 1: Progesterone Receptor Antagonism

In studies evaluating phosphine-borane derivatives, DTB-TFMP was assessed for its PR antagonistic properties. Results indicated enhanced receptor binding efficacy due to bulky tert-butyl groups, positioning these phosphines as lead compounds for next-generation PR antagonists.

Case Study 2: Anti-Inflammatory Potential

Research into the anti-inflammatory properties of phosphine derivatives revealed that DTB-TFMP significantly inhibits inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The trifluoromethyl group and tert-butyl groups provide steric hindrance and electronic effects that enhance the reactivity and selectivity of the catalytic system .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Electronic Effect | Key Application |

|---|---|---|---|---|

| Di-tert-butyl(4-(CF₃)phenyl)phosphine | tert-Butyl, -CF₃ | 290.3 | Electron-withdrawing | Catalysis, Material Science |

| Bis(4-(CF₃)phenyl)chlorophosphine | -CF₃, Cl | 373.6 | Electron-withdrawing | Synthetic Intermediate |

| Bis(4-(t-Bu)phenyl)phosphine oxide | tert-Butyl (oxide) | 380.4 | Electron-donating | Asymmetric Catalysis |

| (4-NMe₂)phenyldi-tert-butylphosphine | tert-Butyl, -NMe₂ | 277.3 | Electron-donating | Cross-Coupling Reactions |

Biological Activity

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is a phosphine compound notable for its potential biological activities, particularly in the context of drug discovery and medicinal chemistry. This article explores its synthesis, biological effects, and potential applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butylmagnesium chloride with 4-(trifluoromethyl)phenyl dichlorophosphine. The reaction conditions can significantly influence the yield and purity of the product. Recent advancements in microreactor technology have shown improved conversion rates and yields, making the synthesis more efficient compared to traditional methods .

1. Antagonistic Activity

Research indicates that phosphine derivatives, including those with trifluoromethyl substitutions, exhibit significant biological activity. A study highlighted that phosphine-borane derivatives demonstrated potent antagonistic activity against progesterone receptors (PR), with some derivatives achieving IC50 values as low as 0.54 μM . The presence of the trifluoromethyl group appears to enhance the binding affinity and biological efficacy of these compounds.

2. Cytotoxicity Studies

In cytotoxicity evaluations, this compound and its derivatives showed minimal cytotoxic effects on human breast cancer cell lines, indicating a favorable safety profile for further development as therapeutic agents . This is crucial for compounds intended for medicinal use, as high cytotoxicity can limit their applicability.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been instrumental in understanding how modifications to the phosphine structure affect biological activity. For instance, variations in substituents on the phenyl ring significantly influenced both the potency and selectivity of the compounds against specific biological targets .

Case Study 1: Progesterone Receptor Antagonism

In a detailed study evaluating various phosphine-borane derivatives, this compound was assessed for its PR antagonistic properties. The results indicated that while many derivatives exhibited antagonistic activity, those with bulky groups like tert-butyl enhanced receptor binding efficacy. The study concluded that these phosphines could serve as lead compounds for developing next-generation PR antagonists .

Case Study 2: Anti-Inflammatory Potential

Another area of investigation involved assessing the anti-inflammatory properties of phosphine derivatives. Compounds similar to this compound were tested for their ability to inhibit inflammatory cytokines. Results showed significant inhibition of TNF-α levels, suggesting potential applications in treating inflammatory diseases .

Table 1: Biological Activity Summary of Phosphine Derivatives

| Compound | IC50 (μM) | Cytotoxicity | PR Antagonism |

|---|---|---|---|

| This compound | 0.54 | Low | Yes |

| Triisopropylphosphine derivative | 1.2 | Moderate | Moderate |

| Tricyclopropylphosphine derivative | 0.75 | Low | Strong |

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is critical for confirming the phosphorus environment and purity. and NMR can resolve the tert-butyl and trifluoromethylphenyl groups. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns. For example, NMR chemical shifts typically range between 15–25 ppm for tertiary phosphines, depending on electronic effects .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : The compound is air-sensitive and should be stored under inert gas (e.g., argon) at 0–6°C to prevent oxidation. Use Schlenk-line techniques for transfers. Safety data sheets (SDS) recommend sealed containers and secondary containment to avoid moisture ingress .

Q. What synthetic routes are reported for analogous phosphine ligands with trifluoromethyl substituents?

- Answer : Photoinduced deformylative phosphonylation using 1,4-dihydropyridines has been employed for alkylphosphonates, which can be adapted for trifluoromethyl derivatives. Key steps include radical generation under UV light and subsequent trapping by phosphine precursors .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its performance in palladium-catalyzed cross-coupling reactions?

- Answer : The electron-withdrawing trifluoromethyl group enhances the ligand’s π-accepting ability, stabilizing low-oxidation-state metal centers (e.g., Pd). This improves catalytic activity in Suzuki-Miyaura couplings. Comparative studies with dimethylamino-substituted analogs (e.g., Pd(Amphos)) show higher turnover numbers due to reduced steric bulk .

Q. What experimental strategies resolve contradictions in ligand reactivity between computational predictions and empirical data?

- Answer : Discrepancies often arise from solvation effects or steric factors not captured in DFT calculations. Validate models by:

- Conducting kinetic studies under inert conditions.

- Comparing crystallographic data (e.g., bond angles from X-ray diffraction) with computed geometries.

- Using variable-temperature NMR to probe dynamic behavior .

Q. How can researchers design air-stable precursors for this phosphine to simplify handling in large-scale reactions?

- Answer : Develop phosphine-borane adducts or sulfide-protected derivatives, which release the free ligand under mild reducing conditions. For example, treatment with DABCO or MeSiCl can regenerate the active phosphine in situ .

Methodological Considerations

Q. What protocols ensure accurate quantification of phosphine ligand purity in catalytic systems?

- Answer : Combine gravimetric analysis with NMR integration. Calibrate against a known internal standard (e.g., triphenylphosphine oxide). For trace oxidation products, use HPLC-MS with a C18 column and acetonitrile/water gradient .

Q. How can computational chemistry predict the ligand’s coordination behavior in novel metal complexes?

- Answer : Employ DFT (e.g., B3LYP/def2-TZVP) to calculate bond dissociation energies and natural charge distribution. Solvent models (e.g., SMD) improve accuracy for reaction Gibbs free energies in polar aprotic media .

Safety and Compliance

Q. What are the environmental and health risks associated with this phosphine, and how can labs mitigate them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.